molecular formula C8H11NO2 B12853737 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12853737
M. Wt: 153.18 g/mol
InChI Key: JCUUATJHULFNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyrrole ring, along with an ethanone group. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione is condensed with an appropriate amine to form the pyrrole ring . The hydroxy group can be introduced through subsequent reactions, such as oxidation or hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Paal–Knorr reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy group enhances its ability to form hydrogen bonds, while the ethanone group provides a site for further chemical modifications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(1-hydroxy-2,5-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-5-4-8(7(3)10)6(2)9(5)11/h4,11H,1-3H3

InChI Key

JCUUATJHULFNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1O)C)C(=O)C

Origin of Product

United States

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